molecular formula C7H4Cl3NO2 B3262004 Methyl 3,4,6-trichloropyridine-2-carboxylate CAS No. 350602-02-7

Methyl 3,4,6-trichloropyridine-2-carboxylate

Cat. No.: B3262004
CAS No.: 350602-02-7
M. Wt: 240.5 g/mol
InChI Key: YKFPEXSWHBLGDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3,4,6-trichloropyridine-2-carboxylate can be synthesized through the chlorination of methyl pyridine-2-carboxylate. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient and consistent chlorination. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4,6-trichloropyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3,4,6-trichloropyridine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,4,6-trichloropyridine-2-carboxylate involves its reactivity towards nucleophiles due to the electron-withdrawing effect of the chlorine atoms. This makes the pyridine ring highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Uniqueness: Methyl 3,4,6-trichloropyridine-2-carboxylate is unique due to its specific substitution pattern, which provides a balance between reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

methyl 3,4,6-trichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO2/c1-13-7(12)6-5(10)3(8)2-4(9)11-6/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFPEXSWHBLGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=N1)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl 3,6-dichloropyridine-2-carboxylate (0.96 g, 4.66 mmol) in TFA (5 ml) was added hydrogen peroxide (30% w/w aqueous solution, 435 μl, 2.5 mmol) and the reaction mixture was heated at 60° C. for 20 h. The reaction mixture was then cooled and slowly poured onto saturated K2CO3 solution (100 ml), followed by extraction of the aqueous layer with EtOAc (2×200 ml), washing of the combined organic phases with brine (2×50 ml), drying (Na2SO4) and evaporation. The desired 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate was used crude in the next stage of the synthesis without any further purification. To the crude 3,6-dichloro-2-(methoxycarbonyl)pyridin-1-ium-1-olate (˜70% purity, 2.40 g, 7.7 mmol) was added POCl3 (3.5 ml, 38 mmol) and the solution was heated to 100° C. for 4 h. After cooling the POCl3 was removed in vacuo to give a white solid which was chromatographed over silica gel eluting with 0% to 10% of EtOAc in heptane to afford the title compound as colourless needles (340 mg, 30% over two steps). LC-MS 100%, 2.20 min (3.5 minute LC-MS method), m/z=239.8/241.7, 1H NMR (500 MHz, Chloroform-d) δ 7.51 (1H, s), 3.92 (3H, s).
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
435 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
30%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 2
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 3
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 5
Methyl 3,4,6-trichloropyridine-2-carboxylate
Reactant of Route 6
Methyl 3,4,6-trichloropyridine-2-carboxylate

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